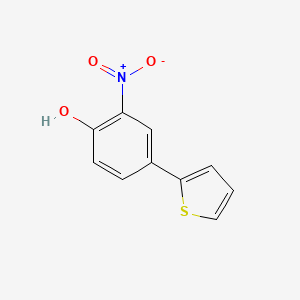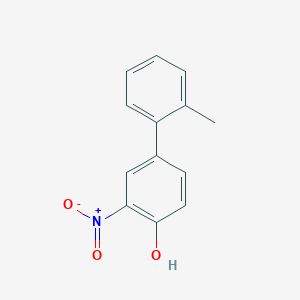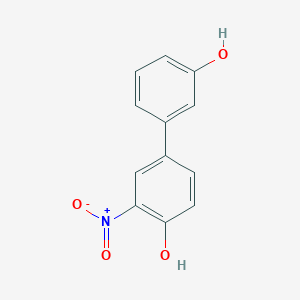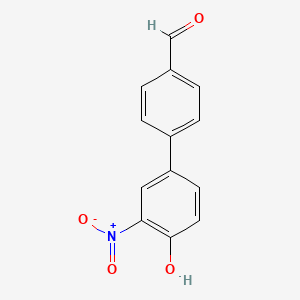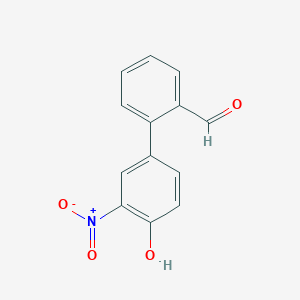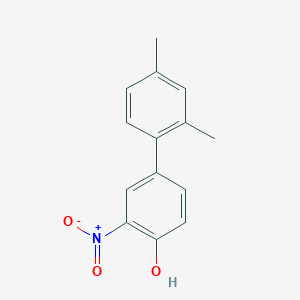
4-(2-Fluorophenyl)-2-nitrophenol, 95%
Overview
Description
4-(2-Fluorophenyl)-2-nitrophenol, 95% (4-FPNP) is a chemical compound widely used in scientific research applications. It is a colorless solid with a melting point of 121-123 °C and a boiling point of 296 °C. 4-FPNP is widely used in organic synthesis and is a key intermediate in the synthesis of a number of organic compounds. It has also been used in the synthesis of pharmaceuticals, polymers, and other materials.
Scientific Research Applications
4-(2-Fluorophenyl)-2-nitrophenol, 95% has a wide range of scientific research applications. It has been used in the synthesis of pharmaceuticals, polymers, and other materials. It has also been used in the synthesis of organic compounds, such as benzamides and amides. Additionally, it has been used in the synthesis of a variety of organic compounds, including dyes, pigments, and pharmaceuticals. Furthermore, it has been used in the synthesis of organic compounds for use in drug delivery systems and as a catalyst for chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed that the nitro group of 4-(2-Fluorophenyl)-2-nitrophenol, 95% can act as an electron acceptor, which facilitates the transfer of electrons between molecules. Additionally, the fluorine atom of 4-(2-Fluorophenyl)-2-nitrophenol, 95% can act as an electron donor, which facilitates the transfer of electrons between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluorophenyl)-2-nitrophenol, 95% are not well understood. However, it is believed that the nitro group of 4-(2-Fluorophenyl)-2-nitrophenol, 95% can act as an electron acceptor, which can lead to the formation of reactive oxygen species (ROS). These ROS can cause cellular damage and have been linked to a number of diseases, including cancer. Additionally, the fluorine atom of 4-(2-Fluorophenyl)-2-nitrophenol, 95% can act as an electron donor, which can lead to the formation of reactive nitrogen species (RNS). These RNS can also cause cellular damage and have been linked to a number of diseases, including cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2-Fluorophenyl)-2-nitrophenol, 95% in laboratory experiments include its low cost, availability, and ease of synthesis. Additionally, it is a safe and non-toxic compound, making it suitable for use in a variety of laboratory settings. However, there are some limitations to the use of 4-(2-Fluorophenyl)-2-nitrophenol, 95% in laboratory experiments. For example, the nitro group of 4-(2-Fluorophenyl)-2-nitrophenol, 95% can act as an electron acceptor, which can lead to the formation of ROS. These ROS can cause cellular damage and have been linked to a number of diseases, including cancer. Additionally, the fluorine atom of 4-(2-Fluorophenyl)-2-nitrophenol, 95% can act as an electron donor, which can lead to the formation of RNS. These RNS can also cause cellular damage and have been linked to a number of diseases, including cancer.
Future Directions
There are a number of potential future directions for 4-(2-Fluorophenyl)-2-nitrophenol, 95% research. These include further research into the biochemical and physiological effects of 4-(2-Fluorophenyl)-2-nitrophenol, 95%, as well as research into the potential use of 4-(2-Fluorophenyl)-2-nitrophenol, 95% in drug delivery systems and as a catalyst for chemical reactions. Additionally, further research into the synthesis of 4-(2-Fluorophenyl)-2-nitrophenol, 95% and other compounds derived from 4-(2-Fluorophenyl)-2-nitrophenol, 95% could lead to the development of new and improved materials. Finally, further research into the mechanism of action of 4-(2-Fluorophenyl)-2-nitrophenol, 95% could lead to the development of new and improved therapeutic strategies.
Synthesis Methods
4-(2-Fluorophenyl)-2-nitrophenol, 95% is synthesized through a three-step reaction. The first step involves the reaction of 2-fluorophenol and nitrobenzene in the presence of a base, such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the product of the first step with a reducing agent, such as sodium borohydride or lithium aluminum hydride. The third step involves the reaction of the product of the second step with an acid, such as hydrochloric acid or sulfuric acid.
properties
IUPAC Name |
4-(2-fluorophenyl)-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-10-4-2-1-3-9(10)8-5-6-12(15)11(7-8)14(16)17/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEHKWYEOKPYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686220 | |
| Record name | 2'-Fluoro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-2-nitrophenol | |
CAS RN |
1262002-32-3 | |
| Record name | 2'-Fluoro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)

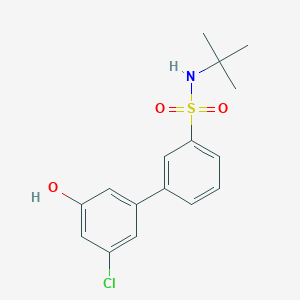
![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382411.png)
